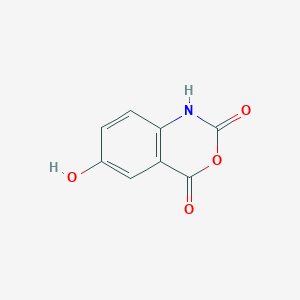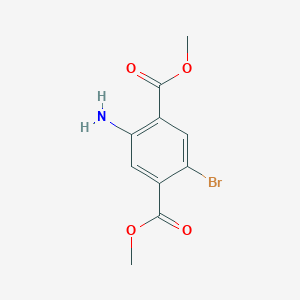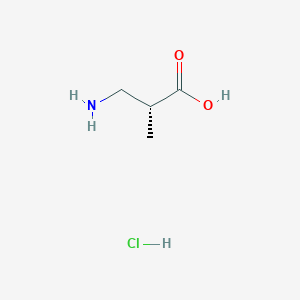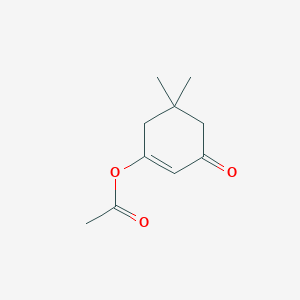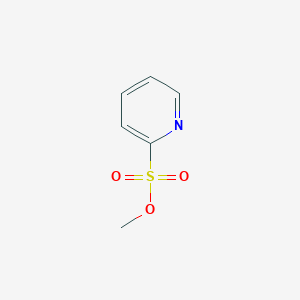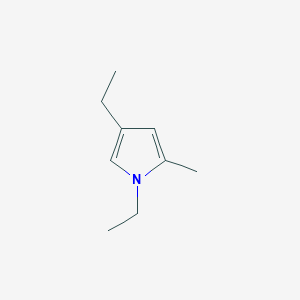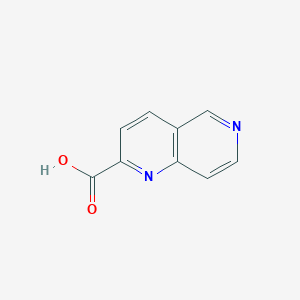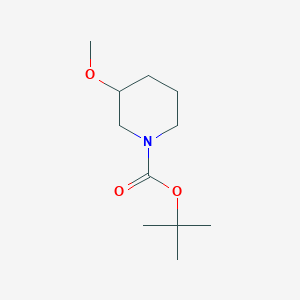![molecular formula C7H4Cl2N2O B174289 5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one CAS No. 136888-26-1](/img/structure/B174289.png)
5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
説明
5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a chemical compound . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .
Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives has been studied . The 5-position of 1H-pyrrolo[2,3-b]pyridine is close to G485, and a group which could provide a hydrogen bond acceptor with suitable size was introduced into the 5-position of 1H-pyrrolo[2,3-b]pyridine ring to form a hydrogen bond with G485 to improve the activity .科学的研究の応用
Fibroblast Growth Factor Receptor (FGFR) Inhibitor
This compound has been used in the design and synthesis of derivatives that act as potent inhibitors of the fibroblast growth factor receptor (FGFR) . FGFR plays an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy .
Breast Cancer Treatment
In vitro studies have shown that certain derivatives of this compound, such as compound 4h, can inhibit breast cancer 4T1 cell proliferation and induce apoptosis .
Inhibition of Cell Migration and Invasion
The same compound 4h has also been found to significantly inhibit the migration and invasion of 4T1 cells . This could potentially be useful in preventing the spread of cancer cells.
Development of New Cancer Therapeutics
Given its potent activities against FGFR1, 2, and 3, this compound is being considered for the development of new cancer therapeutics . It’s especially promising because of its low molecular weight, which makes it an appealing lead compound beneficial to subsequent optimization .
Study of FGFR Signaling Pathway
The FGFR signaling pathway is an important and proven target for cancer therapeutics . This compound can be used to study the abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members .
Potential Application in Various Cancers
Abnormal activation of the FGFR signaling pathway is associated with the progression and development of several cancers such as lung cancer, prostate cancer, bladder cancer, and liver cancer . Therefore, this compound and its derivatives could potentially be used in the treatment of these cancers.
作用機序
Target of Action
The primary targets of 5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
The compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . In vitro, it inhibits breast cancer 4T1 cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
将来の方向性
特性
IUPAC Name |
5,6-dichloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O/c8-3-1-4-5(11-7(3)9)2-6(12)10-4/h1H,2H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBELRPLQLMBTCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC(=C(C=C2NC1=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442740 | |
| Record name | 5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one | |
CAS RN |
136888-26-1 | |
| Record name | 5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

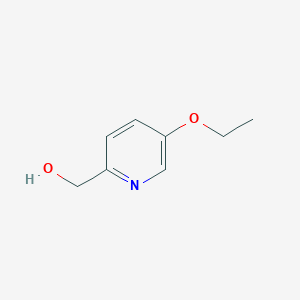
![Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B174208.png)

